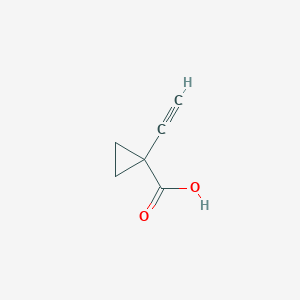1-Ethynylcyclopropanecarboxylic acid
CAS No.: 933755-97-6
Cat. No.: VC2679422
Molecular Formula: C6H6O2
Molecular Weight: 110.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 933755-97-6 |
|---|---|
| Molecular Formula | C6H6O2 |
| Molecular Weight | 110.11 g/mol |
| IUPAC Name | 1-ethynylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H6O2/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H,7,8) |
| Standard InChI Key | XDVAOWPOJWYAHA-UHFFFAOYSA-N |
| SMILES | C#CC1(CC1)C(=O)O |
| Canonical SMILES | C#CC1(CC1)C(=O)O |
Introduction
Chemical Properties and Structure
1-Ethynylcyclopropanecarboxylic acid is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C6H6O2 |
| Molecular Weight | 110.11 g/mol |
| CAS Number | 933755-97-6 |
| SMILES Notation | C#CC1(CC1)C(=O)O |
| InChI | InChI=1S/C6H6O2/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H,7,8) |
| InChIKey | XDVAOWPOJWYAHA-UHFFFAOYSA-N |
| MDL Number | MFCD19231569 |
The structure features a three-membered cyclopropane ring with a quaternary carbon simultaneously bearing an ethynyl (acetylenic) group and a carboxylic acid functionality. This unique arrangement creates a strained system with distinctive reactivity patterns that are valuable in organic synthesis .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1-ethynylcyclopropanecarboxylic acid and related cyclopropanecarboxylic acid derivatives. The literature reveals multiple approaches:
From 1-Aminocyclopropyl Derivatives
A notable synthetic pathway involves using 1-aminocyclopropyl formate as a starting material. This process involves:
-
Reaction of 1-aminocyclopropyl formate with sodium nitrite and sulfuric acid
-
Subsequent hydrolysis to remove the ester protecting group
This method achieves yields of 60-70% under optimized conditions and offers advantages including mild reaction conditions, controllable parameters, and simple post-treatment procedures .
Alternative Synthetic Approaches
Other synthetic approaches to cyclopropanecarboxylic acids and their derivatives include:
-
Reaction of tetrahydrothiophenium carboxymethylide with appropriate substrates
-
Conversion of dimethylsulfonium carboxymethylide esters with alkene substrates
-
Cyclopropanation reactions using carbodiimide-mediated conditions
These methods typically involve the formation of the cyclopropane ring followed by functionalization to introduce the ethynyl group, or alternatively, cyclization of an ethynyl-containing precursor.
Chemical Reactivity
The reactivity of 1-ethynylcyclopropanecarboxylic acid is governed by its three key structural features:
Cyclopropane Ring Reactivity
The strained three-membered ring is susceptible to ring-opening reactions under various conditions. This property makes cyclopropane derivatives valuable intermediates in organic synthesis, as they can undergo transformations to form larger rings or functionalized acyclic compounds .
Carboxylic Acid Functionality
The carboxylic acid group participates in typical carboxylic acid reactions:
-
Esterification with alcohols
-
Amide formation with amines
-
Reduction to alcohols
-
Conversion to acid chlorides and other activated derivatives
Ethynyl Group Reactivity
The terminal alkyne (ethynyl) group can participate in:
-
Sonogashira coupling reactions
-
Click chemistry (copper-catalyzed azide-alkyne cycloadditions)
-
Hydration reactions
This combination of reactive sites makes 1-ethynylcyclopropanecarboxylic acid a versatile building block for complex molecule synthesis.
Applications and Uses
Organic Synthesis Applications
1-Ethynylcyclopropanecarboxylic acid serves as a valuable building block in organic synthesis for several reasons:
-
It functions as a precursor for synthesizing complex cyclopropane derivatives
-
The compound's structure allows for selective functionalization at different positions
-
It can be incorporated into larger molecular frameworks via its carboxylic acid or ethynyl groups
Pharmaceutical Research
The compound has potential applications in pharmaceutical research:
-
As a scaffold for developing novel bioactive compounds
-
In medicinal chemistry for structure-activity relationship studies
| Hazard Type | Classification |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H335: May cause respiratory irritation H315: Causes skin irritation H319: Causes serious eye irritation |
Precautionary Measures
The compound requires several precautionary measures for safe handling:
-
P264: Wash hands thoroughly after handling
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
-
P337+P313: If eye irritation persists: Get medical advice/attention
-
P302+P352: IF ON SKIN: Wash with plenty of water
-
P332+P313: If skin irritation occurs: Get medical advice/attention
| Package Size | Typical Availability |
|---|---|
| 50 mg | Research sample |
| 250 mg | Small-scale research |
| 1 g | Standard research quantity |
| 5 g | Medium-scale research |
| 10 g | Large-scale research |
| 25 g | Industrial/bulk quantity |
| Parameter | Typical Value |
|---|---|
| Purity | ≥95% |
| Form | Solid |
| Color | White to off-white |
| Analysis Method | HPLC, NMR, or LC-MS |
Most suppliers provide analytical data including NMR spectra, HPLC chromatograms, and mass spectrometry data to confirm the identity and purity of the compound .
Related Compounds
Several structurally related compounds have been documented in the scientific literature:
Structural Analogs
-
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid (CAS: 1268810-07-6)
-
2-Ethynylcyclopropanecarboxylic acid (CAS: 65131-31-9)
-
Positional isomer with the ethynyl group at C-2 instead of C-1
-
Demonstrates different reactivity patterns due to the altered substitution pattern
-
-
1-Ethylcyclopropane-1-carboxylic acid (CAS: 150864-95-2)
Functional Derivatives
Various esters and other derivatives of cyclopropanecarboxylic acids have been synthesized and studied for their biological activities, including:
-
Cyclopropanecarboxylic acid esters
-
3,3-Dimethyl-2-(2'-ethyl-1'-propenyl)-cyclopropanecarboxylic acid derivatives
Research Significance
Current Research Trends
The unique structural features of 1-ethynylcyclopropanecarboxylic acid make it valuable in several research areas:
-
As an intermediate in total synthesis of complex natural products
-
In pharmaceutical research for drug discovery programs
-
In materials science for developing novel functional materials
Future Research Directions
Potential future applications of this compound may include:
-
Development of biologically active compounds exploiting the unique spatial arrangement and reactivity of the cyclopropane ring
-
Exploration of click chemistry applications utilizing the ethynyl functionality
-
Investigation of its potential as a building block for materials with specialized properties
-
Study of its potential role in sustainable chemistry applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume